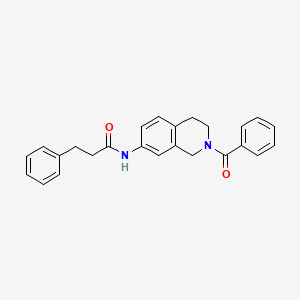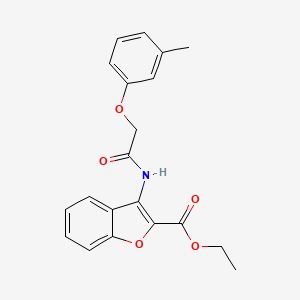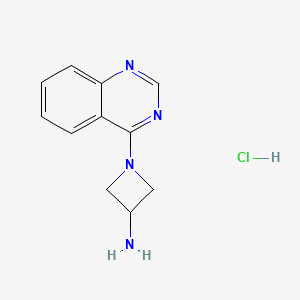
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” is a chemical compound with the molecular formula C19H15BrN2O2S and a molecular weight of 415.31. It is a derivative of indole, a heterocyclic compound that is a key building block in organic synthesis .
Synthesis Analysis
The synthesis of indole derivatives like “1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these compounds, is a key step in the synthesis of indole derivatives . This process was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of “1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” includes a bromophenyl group, a sulfonyl group, a pyridinyl group, and an indoline group. The presence of these groups can influence the compound’s reactivity and its interactions with other molecules.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The specific reactions that “1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” can undergo would depend on the conditions and the presence of suitable reactants.Scientific Research Applications
Development as Pyruvate Dehydrogenase Kinase Inhibitors
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline derivatives have been explored for their role as liver-targeting pyruvate dehydrogenase kinase (PDK) inhibitors. These compounds are designed to target the ATP-binding pocket in PDKs, crucial enzymes that negatively regulate the activity of the pyruvate dehydrogenase complex (PDC), a key player in metabolic diseases. The synthesized inhibitors demonstrated promising potential as glucose-lowering therapeutics targeting the liver for obesity and type 2 diabetes treatment (Tso et al., 2017).
Potential in Cognitive Disorder Treatments
Compounds based on the 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline scaffold have been studied for their potential to treat cognitive deficits associated with dementia and Alzheimer's disease. These compounds have been found to possess significant binding affinity and selectivity, indicating their potential as procognitive agents (Grychowska et al., 2016).
Anti-inflammatory and Ulceration Prevention in Colitis
Novel indoline derivatives, presumably related to 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline, have shown significant efficacy in preventing inflammation and ulceration in colitis models. These findings indicate the therapeutic potential of these compounds in treating inflammatory bowel diseases (Shifrin et al., 2016).
Novel Applications in Drug Design
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline related compounds have been utilized as templates in the design of novel drugs, aiming at treating complex diseases through a polypharmacological approach. These studies underline the compound's versatility and potential in drug development (Canale et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that boronic acids and their esters interact with their targets through boron atoms . The boron atom can form stable covalent bonds with other atoms, allowing it to interact with biological targets.
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical pathways due to their ability to form stable covalent bonds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect their absorption, distribution, metabolism, and excretion (ADME), and thus their bioavailability.
Result of Action
As boron-carriers, boronic acids and their esters are used in neutron capture therapy, a type of cancer treatment . This suggests that they may have cytotoxic effects on cancer cells.
Action Environment
The action of 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be affected by the pH of its environment.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-17-2-4-18(5-3-17)25(23,24)22-12-9-16-13-15(1-6-19(16)22)14-7-10-21-11-8-14/h1-8,10-11,13H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHNVRVMJHRBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2421878.png)





![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2421891.png)


![3-methyl-7-{2-methyl-3-[3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421895.png)
![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2421896.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2421899.png)